molecular formula C17H14N2O3 B10814018 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B10814018
M. Wt: 294.30 g/mol
InChI Key: PDHIFTFGSDCHBA-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dihydroquinoxalinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-3,4-dihydroquinoxalin-2(1H)-one
  • 3-(4-Methoxyphenyl)-2-oxoethylidene-3,4-dihydroquinoxalin-2(1H)-one
  • 4-Methoxyphenyl-2-oxoethylidene-3,4-dihydroquinoxalin-2(1H)-one

Uniqueness

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-10,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHIFTFGSDCHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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